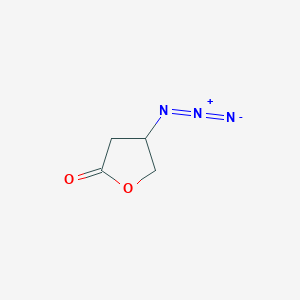
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one is a heterocyclic compound that features both a dithiane and a dihydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one typically involves the formation of the dithiane ring followed by the construction of the dihydropyran ring. One common method involves the reaction of a suitable aldehyde with 1,3-propanedithiol in the presence of a Lewis acid to form the dithiane ring. This intermediate can then undergo further reactions to form the dihydropyran ring under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the dithiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted dithiane derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in various chemical reactions. The dihydropyran ring can also interact with biological molecules, potentially affecting enzyme activity and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one is unique due to the presence of both a dithiane and a dihydropyran ring in its structure. This combination of rings imparts unique chemical and physical properties, making it a valuable compound for various applications in scientific research.
Propiedades
Número CAS |
189623-57-2 |
|---|---|
Fórmula molecular |
C9H12O2S2 |
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
(2R)-2-(1,3-dithian-2-yl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C9H12O2S2/c10-7-2-3-11-8(6-7)9-12-4-1-5-13-9/h2-3,8-9H,1,4-6H2/t8-/m1/s1 |
Clave InChI |
AZOJDYCAWDSKPS-MRVPVSSYSA-N |
SMILES isomérico |
C1CSC(SC1)[C@H]2CC(=O)C=CO2 |
SMILES canónico |
C1CSC(SC1)C2CC(=O)C=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)


![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)

![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)


![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)



